molecular formula C10H19NO2 B13898155 Ethyl 2-(dimethylaminomethylidene)pentanoate

Ethyl 2-(dimethylaminomethylidene)pentanoate

Cat. No.: B13898155
M. Wt: 185.26 g/mol
InChI Key: JXFSMNMTMJRABZ-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylaminomethylidene)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers

Preparation Methods

The synthesis of ethyl 2-(dimethylaminomethylidene)pentanoate typically involves the reaction of an acid with an alcohol. For example, esters like ethyl acetate are formed when acetic acid reacts with ethanol . The specific synthetic route for this compound would involve the appropriate acid and alcohol under controlled conditions to yield the desired ester.

Chemical Reactions Analysis

Esters, including ethyl 2-(dimethylaminomethylidene)pentanoate, undergo various chemical reactions such as hydrolysis, transesterification, and reduction. Common reagents used in these reactions include acids, bases, and reducing agents. For instance, hydrolysis of esters in the presence of an acid or base yields the corresponding carboxylic acid and alcohol . Transesterification involves the exchange of the alkoxy group of an ester with another alcohol, while reduction can convert esters to alcohols.

Scientific Research Applications

Ethyl 2-(dimethylaminomethylidene)pentanoate has potential applications in chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, esters are often explored for their potential therapeutic properties. For instance, esters are used in drug delivery systems due to their ability to form micelles and encapsulate drugs . In industry, esters are used as solvents, plasticizers, and flavoring agents .

Mechanism of Action

The mechanism of action of ethyl 2-(dimethylaminomethylidene)pentanoate would depend on its specific application. In drug delivery, for example, esters can enhance the solubility and bioavailability of drugs. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the ester is used .

Comparison with Similar Compounds

Ethyl 2-(dimethylaminomethylidene)pentanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl benzoate. These esters share similar structural features but differ in their specific alkyl and acyl groups

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-(dimethylaminomethylidene)pentanoate

InChI

InChI=1S/C10H19NO2/c1-5-7-9(8-11(3)4)10(12)13-6-2/h8H,5-7H2,1-4H3

InChI Key

JXFSMNMTMJRABZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CN(C)C)C(=O)OCC

Origin of Product

United States

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